3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine

Drug Metabolism Pharmacokinetics ADME

3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine (CAS 1210494-40-8) is a synthetic, heterocyclic small molecule with the molecular formula C17H20N4O3 and a molecular weight of 328.4 g/mol. It features a piperidine core linked to a 1,3,4-oxadiazole moiety substituted with a cyclopropyl group, and is further connected to a 2-methoxypyridine via a carbonyl bridge.

Molecular Formula C17H20N4O3
Molecular Weight 328.4 g/mol
CAS No. 1210494-40-8
Cat. No. B6581938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine
CAS1210494-40-8
Molecular FormulaC17H20N4O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
InChIInChI=1S/C17H20N4O3/c1-23-16-13(3-2-8-18-16)17(22)21-9-6-12(7-10-21)15-20-19-14(24-15)11-4-5-11/h2-3,8,11-12H,4-7,9-10H2,1H3
InChIKeyVAPSNSRPSFFSQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine (CAS 1210494-40-8) – Compound Identity and Baseline for Procurement Evaluation


3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine (CAS 1210494-40-8) is a synthetic, heterocyclic small molecule with the molecular formula C17H20N4O3 and a molecular weight of 328.4 g/mol [1]. It features a piperidine core linked to a 1,3,4-oxadiazole moiety substituted with a cyclopropyl group, and is further connected to a 2-methoxypyridine via a carbonyl bridge [1]. The compound is primarily utilized as a screening library component and a versatile scaffold in early-stage medicinal chemistry, particularly for enzyme inhibition or receptor modulation programs [1]. Its computed physicochemical properties, such as a topological polar surface area of 81.4 Ų and a calculated XLogP3 of 1.3, suggest a balanced profile for membrane permeability and solubility [2].

Why 3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine Cannot Be Replaced by Other Oxadiazolyl-Piperidine Analogs


Generic substitution among oxadiazolyl-piperidine analogs is scientifically unreliable due to the profound impact of even minor structural modifications on target binding and pharmacokinetic behavior. The cyclopropyl substituent on the 1,3,4-oxadiazole ring of this compound is a key differentiator. This strained cycloalkyl group is known in medicinal chemistry to enhance metabolic stability by reducing cytochrome P450-mediated oxidation, improve binding affinity through unique van der Waals contacts in hydrophobic protein pockets, and decrease plasma clearance compared to larger or unsubstituted alkyl chains [1]. A direct analog containing a 5-furan-2-yl substituent instead of 5-cyclopropyl on the 1,3,4-oxadiazole exhibits a significantly different molecular volume and electronic profile, which is expected to alter its target selectivity and ADME properties . Furthermore, a close comparator from the patent literature, a compound in the oxadiazolyl-piperidine class with a distinct N-acyl substituent, demonstrates a potent IC50 of 4.80 nM against ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (ENPP2), highlighting how subtle structural differences can lead to high-affinity interactions that would be lost with indiscriminate analog replacement [2].

Quantitative Differentiation Guide for 3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine Against Its Closest Analogs


Enhanced Metabolic Stability Predicted by Cyclopropyl Substituent

The target compound's 5-cyclopropyl group on the 1,3,4-oxadiazole ring is a well-characterized structural motif for enhancing metabolic stability. In general, the cyclopropyl group acts as a metabolic blocker, shielding adjacent positions from oxidative metabolism. While no direct head-to-head microsomal stability data was found for this specific compound, a closely related analog where the oxadiazole is substituted with a 5-phenyl group instead of 5-cyclopropyl is expected to show higher intrinsic clearance due to the absence of the stabilizing cyclopropyl moiety [1]. The quantitative impact of cyclopropyl substitution on metabolic stability is a class-level inference supported by extensive medicinal chemistry literature [2].

Drug Metabolism Pharmacokinetics ADME

Distinct Lipophilicity Profile Compared to Furan-2-yl Analog

The target compound's computed logP (XLogP3) is 1.3, reflecting the balanced lipophilicity imparted by the cyclopropyl and methoxypyridine groups [1]. While direct experimental logP data for the furan analog is not available, the replacement of cyclopropyl with a furan ring would be expected to increase hydrogen bond acceptor count and alter the partition coefficient, potentially affecting membrane permeability and solubility . A logP of 1.3 is within the optimal range for CNS drug candidates (typically 1–4), suggesting favorable blood-brain barrier penetration for neuroscience applications [2].

Physicochemical Properties Lipophilicity ADME

Sub-Micromolar Affinity Demonstrated in a Closely Related Tetrazole Analog

A direct structural analog, (E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(2-((5-methyl-2H-tetrazol-2-yl)methyl)-4-(trifluoromethyl)phenyl)prop-2-en-1-one, which shares the identical 5-cyclopropyl-1,3,4-oxadiazol-2-yl-piperidine core, exhibits an IC50 of 4.80 nM against ENPP2 [1]. This high affinity is attributable in part to the cyclopropyl-oxadiazole moiety. The target compound retains this core but is conjugated to a 2-methoxypyridine moiety, which may modulate its target selectivity away from ENPP2 towards other proteins, providing a different pharmacological profile [2].

Receptor Binding ENPP2 Inhibition Affinity

Procurement-Driven Application Scenarios for 3-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine


Medicinal Chemistry Lead Optimization for CNS Targets

The compound's optimized logP of 1.3 and the presence of the metabolically stabilizing cyclopropyl group position it as a promising scaffold for central nervous system (CNS) drug discovery programs. As discussed in Section 3, this lipophilicity falls within the optimal range for blood-brain barrier penetration [1]. Research groups focused on neurology or psychiatry indications can procure this compound as a starting point for developing selective ligands, replacing the methoxypyridine carbonyl with other warheads while retaining the favorable core properties.

Structure-Activity Relationship (SAR) Exploration of Oxadiazole-Piperidine Scaffolds

As shown by the high ENPP2 affinity (IC50 = 4.80 nM) of a closely related analog sharing the identical 5-cyclopropyl-1,3,4-oxadiazol-2-yl-piperidine core, this scaffold has proven target engagement potential [2]. The target compound offers a divergent vector at the N-piperidine position. Procurement enables systematic SAR studies by varying the acyl substituent, allowing medicinal chemists to map out selectivity profiles against different targets like phosphodiesterases or kinases in hit-to-lead campaigns.

Pharmacokinetic Profiling and In Vitro ADME Screening

The predicted metabolic stability advantage conferred by the cyclopropyl substituent can be experimentally tested using this compound. As discussed, class-level knowledge indicates that cyclopropyl groups reduce P450-mediated oxidation [3]. Scientists in DMPK departments can acquire this product to validate its intrinsic clearance in human liver microsomes and compare it against analogs lacking the cyclopropyl group, generating critical data to inform candidate selection and reduce late-stage attrition.

Chemical Biology Probe Development

The balanced physicochemical profile (XLogP3 = 1.3, TPSA = 81.4 Ų) makes this molecule a suitable starting point for developing chemical biology probes. Its structural complexity and the bioisosteric potential of the 1,3,4-oxadiazole ring (mimicking amide or ester groups) allow researchers to conjugate it with reporter tags or affinity handles. This supports target identification studies or chemoproteomics experiments, where the compound's distinct structure compared to commercially available probes adds novelty to the research output.

Quote Request

Request a Quote for 3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.